![molecular formula C24H26FNO B2892299 N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide CAS No. 304885-12-9](/img/structure/B2892299.png)

N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

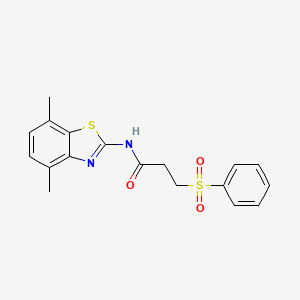

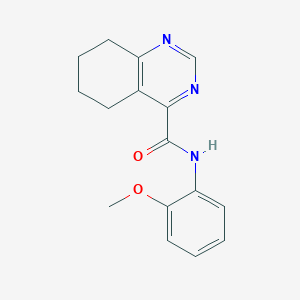

The compound “N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane structure, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The compound also contains a carboxamide group and a fluorophenyl group, which are common functional groups in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantane core, the planar phenyl and 4-fluorophenyl rings, and the polar carboxamide group . The presence of the fluorine atom could influence the electronic properties of the molecule and potentially its interactions with biological targets .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantane core would likely impart lipophilic properties, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Selective Inhibitors of Kinase Superfamily

Research on substituted carboxamides, such as the Met kinase inhibitors, demonstrates their potential in targeting cancer pathways. For instance, compounds with improved enzyme potency and selectivity have shown promising results in preclinical cancer models, highlighting the therapeutic potential of structurally related carboxamides in oncology (Schroeder et al., 2009).

Antipathogenic Agents

Thiourea derivatives of benzamides have been explored for their antibacterial properties, particularly against biofilm-forming pathogens. The structural modification of benzamides indicates a potential route for developing new antimicrobial agents with specific biofilm targeting capabilities (Limban et al., 2011).

Material Science Applications

Polyamide Synthesis

The synthesis and characterization of novel diphenylfluorene-based aromatic polyamides from related carboxylic acids have shown significant promise in creating materials with excellent solubility, thermal stability, and mechanical properties. These materials could have applications in high-performance plastics, coatings, and films (Hsiao et al., 1999).

Electrochromic and Electrofluorescent Materials

Polyamides containing bis(diphenylamino)-fluorene moieties have been developed for their dual-switching electrochromic and electrofluorescent properties. These materials offer potential for advanced optical and electronic devices due to their reversible color-changing capabilities and high contrast ratios (Sun et al., 2016).

Chemical Synthesis Applications

Carboxamide Synthesis Techniques

Studies on efficient methods for synthesizing carboxamides from carboxylic acids and amines highlight the versatility and utility of carboxamide compounds in chemical synthesis. These methodologies provide a foundation for creating a wide range of structurally diverse and potentially biologically active carboxamides (Mukaiyama et al., 1976).

Direcciones Futuras

Mecanismo De Acción

- The compound interacts with CA2, potentially inhibiting its activity. However, the exact mechanism of inhibition remains to be fully elucidated .

- Although the precise mode of action is not definitively established, it has been theorized that the compound may act intracellularly rather than by inhibiting calcium entry into cells. One proposed mechanism involves antagonizing calmodulin , a calcium-binding protein. Calmodulin plays a vital role in regulating various cellular processes, including enzyme activity and gene expression .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO/c25-21-8-6-17(7-9-21)16-26(22-4-2-1-3-5-22)23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDQKIHWFMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)

![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)

![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)